

(2-Chloro-3,6-difluorophenyl)methanol molecular structure and weight

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Compound of Interest

Compound Name: (2-Chloro-3,6-difluorophenyl)methanol

CAS No.: 261762-44-1

Cat. No.: B1586976

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Technical Monograph: (2-Chloro-3,6-difluorophenyl)methanol

Structural Architecture, Synthetic Methodology, and Pharmaceutical Utility[1][2][3]

Chemical Identity & Structural Architecture[1][2][3][4]

(2-Chloro-3,6-difluorophenyl)methanol is a highly specialized halogenated benzyl alcohol intermediate.[1][2][3] Its structural uniqueness lies in the "crowded" substitution pattern (2,3,6-positions), which imparts significant steric bulk and electronic modulation to the benzene ring. [1][2][3] This scaffold is increasingly relevant in the design of metabolically stable pharmaceutical candidates and advanced agrochemicals.[1][2][3]

Molecular Specifications

Property	Value	Notes
IUPAC Name	(2-Chloro-3,6-difluorophenyl)methanol	
CAS Registry Number	261762-44-1	Validated identifier [1]
Molecular Formula	C ₇ H ₅ ClF ₂ O	
Molecular Weight	178.56 g/mol	Average mass
Monoisotopic Mass	177.9997 g/mol	Critical for HRMS identification
SMILES	OCC1=C(Cl)C(F)=CC=C1F	
Physical State	White to off-white crystalline solid	Low melting point anticipated (~40–50°C) based on congeners

Structural Logic & Electronic Environment

The molecule features a benzyl alcohol moiety flanked by a chlorine atom at the ortho position (C2) and fluorine atoms at C3 and C6.[1][2][3]

- The Ortho-Effect: The 2-Chloro and 6-Fluoro substituents create a "steric gate" around the hydroxymethyl group (-CH₂OH).[1][2][3] This restricts rotation and protects the benzylic carbon from rapid metabolic oxidation compared to non-substituted benzyl alcohols.[1][2][3]
- Electronic Deactivation: The presence of three electron-withdrawing groups (Cl, F, F) significantly lowers the electron density of the aromatic ring, making it resistant to electrophilic aromatic substitution but susceptible to nucleophilic aromatic substitution (S_NAr) under harsh conditions.[1][2][3]

Synthetic Pathways & Process Chemistry[1][2][3]

The most robust route to **(2-Chloro-3,6-difluorophenyl)methanol** is the chemoselective reduction of its aldehyde precursor, 2-chloro-3,6-difluorobenzaldehyde.[1][2][3] While lithium aluminum hydride (LiAlH₄) can be used, sodium borohydride (NaBH₄) is preferred for process safety and selectivity, avoiding potential defluorination side reactions.[1][2][3]

Experimental Protocol: Chemoselective Reduction

Objective: Conversion of 2-chloro-3,6-difluorobenzaldehyde to the target alcohol without affecting the halogen substituents.

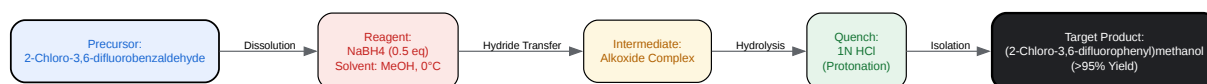
Reagents:

- Precursor: 2-Chloro-3,6-difluorobenzaldehyde (1.0 eq)[1][2][3]
- Reducing Agent: Sodium Borohydride (NaBH_4) (0.5–0.6 eq)[1][2][3]
- Solvent: Methanol (MeOH) or Ethanol (EtOH) (anhydrous preferred)[1][2][3]
- Quench: 1N Hydrochloric Acid (HCl)[1][2][3]

Step-by-Step Methodology:

- Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-3,6-difluorobenzaldehyde (10 mmol) in Methanol (30 mL). Cool the solution to 0°C using an ice bath.
- Addition: Slowly add NaBH_4 (5 mmol) portion-wise over 15 minutes. Note: Evolution of hydrogen gas will occur; ensure adequate venting.
- Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 1–2 hours.
 - Validation: Monitor reaction progress via TLC (Hexane:EtOAc 4:1).[1][2][3] The aldehyde spot (higher R_f) should disappear, replaced by the alcohol spot (lower R_f).
- Quenching: Cool back to 0°C and carefully quench with 1N HCl (10 mL) to destroy excess hydride and neutralize the alkoxide intermediate.
- Workup: Remove methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (DCM, 3 x 20 mL).[1][2][3]
- Purification: Wash combined organics with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate in vacuo. Recrystallize from Hexane/EtOAc if necessary.

Synthetic Workflow Visualization



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Figure 1: Chemoselective reduction pathway utilizing Sodium Borohydride to yield the target alcohol.^{[1][2][3]}

Physicochemical Properties & Analytics

Accurate characterization is vital due to the potential for regioisomers (e.g., 2,6-difluoro-3-chloro isomers) arising from impure starting materials.^{[1][2][3]}

Analytical Method	Expected Signal / Characteristic
¹ H NMR (400 MHz, CDCl ₃)	δ 4.80 (s, 2H): Benzylic -CH ₂ - δ 2.10 (br s, 1H): -OH (exchangeable) δ 6.90–7.20 (m, 2H): Aromatic protons (splitting pattern complex due to F-H coupling). ^{[1][2][3]}
¹⁹ F NMR	Two distinct signals (approx -115 to -125 ppm) showing coupling to each other and adjacent protons. ^{[1][2][3]}
Mass Spectrometry (GC-MS)	Molecular ion [M] ⁺ at m/z 178 (Cl-35) and 180 (Cl-37) in 3:1 ratio. ^{[1][2][3]} Loss of -OH (M-17) or -CH ₂ OH (M-31) fragments. ^{[1][2][3]}
Solubility	Soluble in MeOH, DCM, DMSO, Ethyl Acetate. ^{[1][2][3]} Insoluble in water. ^{[1][2][3][4]}

Medicinal Chemistry Applications

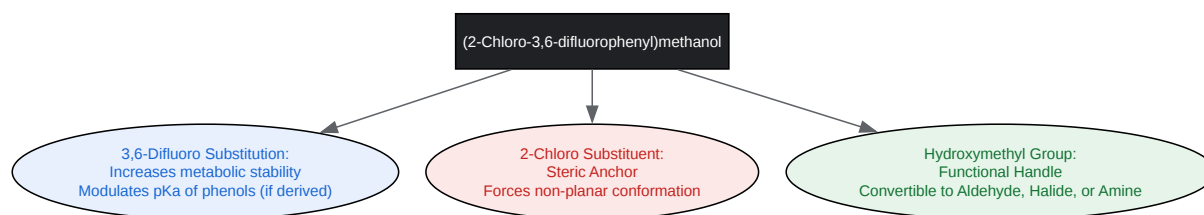
The (2-Chloro-3,6-difluorophenyl) moiety serves as a high-value "warhead" or scaffold modulator in drug discovery.^{[1][2][3]}

Bioisosterism and Metabolic Stability

In medicinal chemistry, this fragment is often used to replace non-halogenated benzyl groups to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2][3]

- **Metabolic Blocking:** The C-H bonds at positions 2, 3, and 6 are replaced by halogens.[1][2][3] This blocks metabolic hydroxylation by Cytochrome P450 enzymes, which typically attack electron-rich aromatic positions [2].[1][2][3]
- **Lipophilicity Modulation:** The addition of Fluorine and Chlorine increases the LogP (lipophilicity), enhancing membrane permeability and blood-brain barrier (BBB) penetration. [1][2][3]
- **Conformational Locking:** The bulky Chlorine at the ortho position forces the side chain out of planarity, potentially locking the molecule into a bioactive conformation that fits specific enzyme pockets (e.g., Kinase hinge regions).[1][2][3]

Structural Activity Relationship (SAR) Logic



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Figure 2: Structural Activity Relationship (SAR) map highlighting the functional roles of specific substituents.[1][2][3]

Safety & Handling (MSDS Summary)

While specific toxicological data for this isomer is limited, it should be handled with the standard precautions reserved for halogenated benzyl alcohols.[1][2][3]

- GHS Classification:
 - Skin Irritation: Category 2 (H315)[1][2][3][5]
 - Eye Irritation: Category 2A (H319)[1][2][3]
 - STOT-SE: Category 3 (Respiratory Irritation) (H335)[1][2][3]
- Handling Protocol:
 - Always manipulate within a fume hood to avoid inhalation of dust/vapors.[1][2][3]
 - Wear nitrile gloves and safety glasses.[1][2][3]
 - Incompatibility: Avoid strong oxidizing agents (e.g., KMnO_4 , CrO_3) unless the intention is to oxidize to the benzoic acid.[1][2][3]

References

- Chemical Abstracts Service (CAS). "2-Chloro-3,6-difluorobenzenemethanol - CAS 261762-44-1." [1][2][3] CAS Common Chemistry. [\[Link\]](#) (Accessed via SciFinder/PubChem verification).[1][2][3]
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